molecular formula C10H8S2 B3059398 Naphthalene-2,3-dithiol CAS No. 99643-52-4

Naphthalene-2,3-dithiol

Cat. No.: B3059398
CAS No.: 99643-52-4
M. Wt: 192.3 g/mol
InChI Key: WHLISMBCUBZFPW-UHFFFAOYSA-N
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Description

Naphthalene-2,3-dithiol is an organic compound with the molecular formula C₁₀H₈S₂. It is a derivative of naphthalene, where two hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by sulfur atoms. This compound is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,3-dithiol can be synthesized through several methods, including the reduction of naphthalene-2,3-dione with hydrazine in the presence of a catalyst. Another common method involves the reaction of naphthalene-2,3-diol with hydrogen sulfide under specific conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the reaction of naphthalene with sulfur-containing reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-2,3-dithiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) are commonly used to oxidize this compound to naphthalene-2,3-dione.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used to reduce naphthalene-2,3-dione back to this compound.

  • Substitution: this compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.

Major Products Formed:

  • Naphthalene-2,3-dione: Formed through oxidation.

  • Naphthalene-2,3-diol: Formed through reduction.

  • Substituted Derivatives: Various substituted derivatives can be formed depending on the reagents and conditions used.

Scientific Research Applications

Naphthalene-2,3-dithiol has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the investigation of sulfur-containing biomolecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which naphthalene-2,3-dithiol exerts its effects involves its interaction with molecular targets and pathways. The sulfur atoms in the compound play a crucial role in its reactivity and binding to biological molecules. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Naphthalene-1,2-dithiol

  • Naphthalene-1,4-dithiol

  • Naphthalene-2,6-dithiol

  • Naphthalene-1,8-dithiol

Properties

IUPAC Name

naphthalene-2,3-dithiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8S2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLISMBCUBZFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)S)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571129
Record name Naphthalene-2,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99643-52-4
Record name Naphthalene-2,3-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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